1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C13H15N3S and its molecular weight is 245.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets such as acetylcholinesterase (ache) which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that pyrazole derivatives may inhibit the activity of ache, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
They have been linked to the overexpression of reactive oxygen species (ROS) and the subsequent development of diseases .
Result of Action
Pyrazole derivatives have been associated with a range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit tautomerism, which can influence its reactivity and interaction with biological targets . It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission . Additionally, it has been observed to bind with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to manage reactive oxygen species . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, which affects neurotransmitter breakdown and synaptic transmission . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under various conditions, although it may undergo degradation in the presence of certain reactive species . Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing the cell’s antioxidant capacity and modulating metabolic processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, it may exhibit toxic or adverse effects, including disruptions in neurotransmission and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress and energy metabolism, thereby affecting the overall metabolic state of the cell . The compound’s interactions with key metabolic enzymes can lead to changes in the levels of various metabolites, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its binding affinity to various proteins, which can affect its accumulation and activity in different cellular environments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in metabolic and stress response pathways . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action .
Properties
IUPAC Name |
1-ethyl-3-pyridin-4-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPAHQVOIHGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.